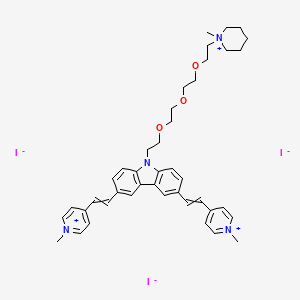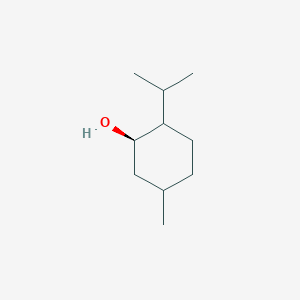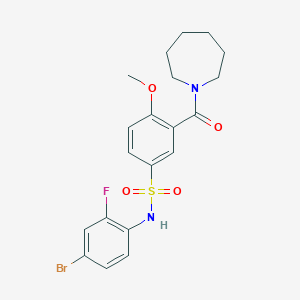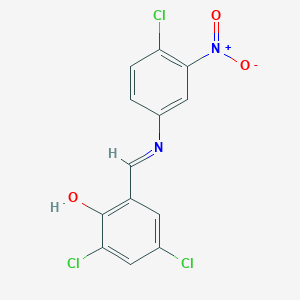
Bmvc 8C3O; bmvc8C3O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMVC-8C3O is a DNA G-quadruplex (G4) ligand that induces the topological conversion from non-parallel to parallel forms in human telomeric DNA G4s . This compound has a molecular weight of 1042.61 and a molecular formula of C42H53I3N4O3 . It is primarily used in scientific research for its ability to interact with DNA structures.
Preparation Methods
The synthesis of BMVC-8C3O involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers . Industrial production methods are not publicly disclosed, but they generally involve large-scale synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
BMVC-8C3O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BMVC-8C3O is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a ligand to study DNA G-quadruplex structures and their interactions.
Biology: Employed in research on telomeric DNA and its role in cellular aging and cancer.
Medicine: Investigated for its potential anticancer properties by stabilizing G-quadruplex structures in cancer cells
Mechanism of Action
BMVC-8C3O exerts its effects by stabilizing G-quadruplex structures in DNA. These structures are formed by sequences rich in guanine and play a crucial role in the regulation of gene expression. By stabilizing these structures, BMVC-8C3O can suppress the expression of certain genes, such as c-FOS, which is involved in cancer cell proliferation . The molecular targets and pathways involved include the G-rich sequences located at gene promoters .
Comparison with Similar Compounds
BMVC-8C3O is unique in its ability to induce the topological conversion of DNA G-quadruplex structures from non-parallel to parallel forms. Similar compounds include:
- N2-methylguanine
- Saccharin
- 1-methylimidazole
- Fialuridine
- Epieriocalyxin A
- Famciclovir
- Cholesteryl Hemisuccinate
- IMP-1088
- Clofarabine
These compounds also interact with DNA structures but may have different specificities and mechanisms of action.
Properties
Molecular Formula |
C42H53I3N4O3 |
|---|---|
Molecular Weight |
1042.6 g/mol |
IUPAC Name |
9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |
InChI |
InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |
InChI Key |
DKMJOQQQBQBOMV-UHFFFAOYSA-K |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12468783.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12468796.png)

![3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12468820.png)

![N-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468844.png)

![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![(2Z)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12468895.png)
